Cas no 1171985-74-2 (1-Benzyl-4-bromo-1H-pyrazol-3-amine)
1-Benzyl-4-bromo-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Benzyl-4-bromo-1H-pyrazol-3-amine
- DTXSID801263180
- VS-14419
- DB-407607
- EN300-783529
- 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
- AKOS005169392
- G70729
- 1-benzyl-4-bromopyrazol-3-amine
- MFCD09971826
- 1171985-74-2
- STK503285
- ALBB-004726
- CS-0205737
- BBL037735
- SCHEMBL25350626
-
- MDL: MFCD09971826
- Inchi: 1S/C10H10BrN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
- InChI Key: MBQHMPHNPQNNIW-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)C=C(Br)C(N)=N1
Computed Properties
- Exact Mass: 251.00581g/mol
- Monoisotopic Mass: 251.00581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 43.8Ų
1-Benzyl-4-bromo-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027438-500mg |
1-Benzyl-4-bromo-1H-pyrazol-3-amine |
1171985-74-2 | 500mg |
4096.0CNY | 2021-07-13 | ||
| Chemenu | CM115583-1g |
1-benzyl-4-bromo-1H-pyrazol-3-amine |
1171985-74-2 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM115583-1g |
1-benzyl-4-bromo-1H-pyrazol-3-amine |
1171985-74-2 | 95% | 1g |
$*** | 2023-04-03 | |
| TRC | B013665-100mg |
1-Benzyl-4-bromo-1H-pyrazol-3-amine |
1171985-74-2 | 100mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B013665-250mg |
1-Benzyl-4-bromo-1H-pyrazol-3-amine |
1171985-74-2 | 250mg |
$ 380.00 | 2022-06-07 | ||
| TRC | B013665-500mg |
1-Benzyl-4-bromo-1H-pyrazol-3-amine |
1171985-74-2 | 500mg |
$ 600.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027438-500mg |
1-Benzyl-4-bromo-1H-pyrazol-3-amine |
1171985-74-2 | 500mg |
4096CNY | 2021-05-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD176406-1g |
1-Benzyl-4-bromo-1H-pyrazol-3-amine |
1171985-74-2 | 97% | 1g |
¥2219.0 | 2023-04-05 | |
| Fluorochem | 366201-1g |
1-benzyl-4-bromo-1H-pyrazol-3-amine |
1171985-74-2 | 1g |
£1583.00 | 2023-04-24 | ||
| Enamine | EN300-783529-1.0g |
1-benzyl-4-bromo-1H-pyrazol-3-amine |
1171985-74-2 | 1g |
$0.0 | 2023-06-06 |
1-Benzyl-4-bromo-1H-pyrazol-3-amine Suppliers
1-Benzyl-4-bromo-1H-pyrazol-3-amine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1-Benzyl-4-bromo-1H-pyrazol-3-amine
Recent Advances in the Study of 1-Benzyl-4-bromo-1H-pyrazol-3-amine (CAS: 1171985-74-2): A Promising Scaffold in Medicinal Chemistry
1-Benzyl-4-bromo-1H-pyrazol-3-amine (CAS: 1171985-74-2) has emerged as a key intermediate and scaffold in medicinal chemistry due to its versatile reactivity and potential biological activities. Recent studies have highlighted its significance in the synthesis of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and pharmacological potential.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-Benzyl-4-bromo-1H-pyrazol-3-amine as a precursor for the development of kinase inhibitors. The researchers demonstrated that bromination at the 4-position of the pyrazole ring enhances electrophilic reactivity, facilitating cross-coupling reactions with aryl boronic acids to generate diverse libraries of bioactive molecules. Notably, several derivatives exhibited nanomolar inhibitory activity against Abl and Src kinases, suggesting potential applications in oncology.
In parallel, a 2024 preprint in ChemRxiv reported the compound's utility in fragment-based drug discovery (FBDD). The study utilized X-ray crystallography to elucidate the binding mode of 1-Benzyl-4-bromo-1H-pyrazol-3-amine with the ATP-binding pocket of HSP90, a molecular chaperone implicated in cancer progression. The bromo-substituent was found to form critical halogen bonds with backbone carbonyls, providing a structural basis for the design of next-generation HSP90 inhibitors with improved selectivity.
Beyond oncology, research has expanded to antimicrobial applications. A team at the University of Cambridge (2023, ACS Infectious Diseases) synthesized a series of 1-Benzyl-4-bromo-1H-pyrazol-3-amine derivatives targeting bacterial type II topoisomerases. Lead compounds showed potent activity against drug-resistant Staphylococcus aureus (MIC = 0.5 μg/mL) while demonstrating low cytotoxicity in mammalian cells. The 4-bromo group was identified as essential for DNA gyrase binding through molecular docking studies.
Recent advancements in synthetic methodology have also been reported. A 2024 Organic Letters publication detailed a novel Pd-catalyzed amination protocol using 1-Benzyl-4-bromo-1H-pyrazol-3-amine, achieving >90% yields under mild conditions. This development addresses previous challenges in regioselective functionalization of the pyrazole core, opening new avenues for structure-activity relationship (SAR) studies.
Pharmacokinetic studies remain an area requiring further investigation. While in vitro data for several derivatives appear promising, a 2023 review in Drug Metabolism Reviews noted that the metabolic stability of brominated pyrazoles can be suboptimal due to potential glutathione conjugation. Current strategies to mitigate this include deuterium incorporation at metabolically labile positions or formulation as prodrugs.
The compound's safety profile was evaluated in a 2024 toxicology screening (unpublished industry data), showing favorable results with no genotoxicity observed in Ames tests at concentrations up to 1 mM. However, researchers caution that the benzyl moiety may require modification to reduce potential CYP450 inhibition based on in silico predictions.
Looking forward, 1-Benzyl-4-bromo-1H-pyrazol-3-amine continues to attract attention as a privileged structure in drug discovery. Its synthetic versatility, combined with emerging biological data, positions it as a valuable scaffold for the development of targeted therapies. Future research directions likely include exploration of its applications in PROTAC design and covalent inhibitor development, areas where its reactive handle could prove particularly advantageous.
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